molecular formula C12H15NO B3064790 (1-Isopropyl-1H-indol-6-yl)methanol CAS No. 202745-77-5

(1-Isopropyl-1H-indol-6-yl)methanol

Cat. No. B3064790
CAS RN: 202745-77-5
M. Wt: 189.25 g/mol
InChI Key: GMZLJGSFSROWDH-UHFFFAOYSA-N
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Description

“(1-Isopropyl-1H-indol-6-yl)methanol”, also known as 6-(1-methylethyl)-1H-indole-3-methanol or IPIM, is a chemical compound. It has a molecular weight of 189.25 g/mol. The IUPAC name for this compound is 1H-indol-6-ylmethanol .


Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9 (8)5-7/h1-5,10-11H,6H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1-Isopropyl-1H-indol-6-yl)methanol” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

(1-Isopropyl-1H-indol-6-yl)methanol and its derivatives show potential in various synthesis processes. For instance, related compounds like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol have been prepared through multi-step processes, and such compounds could serve as precursors for the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).

Pharmacological Applications

While avoiding details on dosage and side effects, it's notable that derivatives of (1-Isopropyl-1H-indol-6-yl)methanol have been studied for their pharmacological potential. For example, compounds synthesized from 2-(1H-Indol-3-yl)acetic acid have been evaluated for antibacterial activities and enzyme inhibition, suggesting potential therapeutic applications (Rubab et al., 2017).

Chemical Properties and Reactions

The chemical properties of related compounds have been extensively studied. For instance, the ring-methylation of indole using supercritical methanol, a process involving compounds similar to (1-Isopropyl-1H-indol-6-yl)methanol, demonstrates selective methylation and insights into reaction mechanisms (Kishida et al., 2010). Additionally, calorimetric and computational studies of similar compounds, like 2-(1H-indol-3-yl)ethanol, provide data on their enthalpic properties and formation processes (Carvalho et al., 2019).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(1-propan-2-ylindol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)13-6-5-11-4-3-10(8-14)7-12(11)13/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZLJGSFSROWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651906
Record name [1-(Propan-2-yl)-1H-indol-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isopropyl-1H-indol-6-yl)methanol

CAS RN

202745-77-5
Record name [1-(Propan-2-yl)-1H-indol-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.250 g (1.15 mmole) of 6-carbomethoxy-1-(2-propyl)indole in 2 mL of anhydrous tetrahydrofuran was added dropwise to a stirring slurry of lithium aluminum hydride (52.4 mg 1.38 mmole) in 7 mL of anhydrous tetrahydrofuran under argon at 0° C. and then stirred at 25° C. for 45 min. The solution was cooled to 0° C. and 0.340 mL of methanol was added dropwise, followed by 0.58 mL of 1N sodium hydroxide solution. The slurry was stirred at 25° C. for 15 min. The white precipitate was filtered through celite, and the solution concentrated. The residue was suspended in 20 mL of ethyl acetate and 20 mL of water. The layers were separated. The aqueous layer was back-extracted with ethyl acetate and both ethyl acetate layers were combined and dried over magnesium sulfate. Concentration gave 6-hydroxymethyl-1-(2-propyl)indole as an oil (214 mg).
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0.25 g
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52.4 mg
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2 mL
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7 mL
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0.34 mL
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0.58 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 0° C. solution of methyl 1-isopropyl-1H-indole-6-carboxylate (0.50 g, 2.30 mmol) in THF (5 mL) was added 1M lithium borohydride in THF (6.90 mL, 6.90 mmol). After stirring at rt for 96 h, quenched with MeOH and let stir for 1 h. The reaction mixture was concentrated, partitioned between saturated sodium bicarbonate and EtOAc, washed with H2O and brine, dried with Na2SO4, and concentrated. The crude compound was chromatographed to give the desired product.
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0.5 g
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5 mL
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6.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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